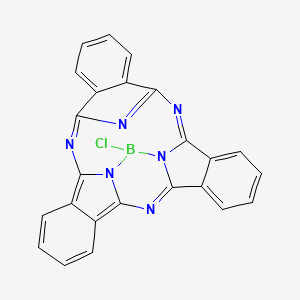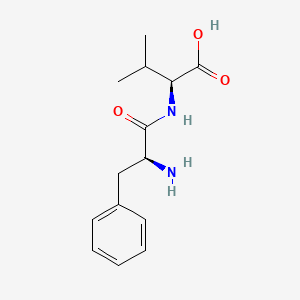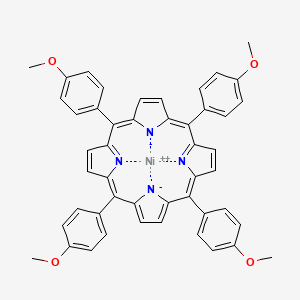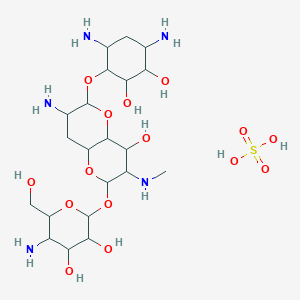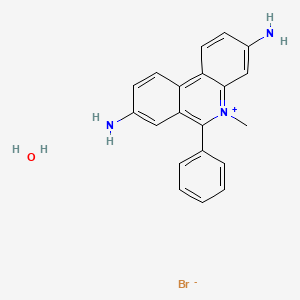
3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate
説明
3,8-Diamino-5-methyl-6-phenylphenanthridin-5-ium bromide hydrate, also known as Dimidium bromide, is a chemical compound with the empirical formula C20H18BrN3 . It has a molecular weight of 380.28 . This compound is also known by other names such as Trypadine .
Physical And Chemical Properties Analysis
Dimidium bromide is a dark red or purple crystalline powder . It is soluble in water . The compound has a lambda-max (UV-Vis) of 521-526 nm in methanol .科学的研究の応用
Environmental and Agricultural Applications
Application of alternative fumigants through drip irrigation systems
This research discusses the use of water-soluble formulations of alternative fumigants, which can be more economical and environmentally friendly than traditional methods. Such approaches can reduce worker exposure and allow for the application of a combination of fumigants through irrigation systems, potentially including bromide-based compounds (H. Ajwa et al., 2002) [https://consensus.app/papers/application-fumigants-irrigation-systems-ajwa/fa0c4b598e155f2ebe6e60f5a58b5b01/?utm_source=chatgpt].
Toxicology and Environmental Impact
Toxicology of methyl bromide
A chapter dedicated to discussing the toxicological effects of methyl bromide, focusing on its neurotoxicity. This compound, used for soil fumigation and pest control, has been extensively reviewed for its impact on human health and the environment (V. Piccirillo & Amanda L. Piccirillo, 2010) [https://consensus.app/papers/chapter-methyl-bromide-piccirillo/f0eaa6ed79185ac48c2681a3607f4a30/?utm_source=chatgpt].
Industrial and Food Processing Applications
Structural heat treatment for disinfesting insect pests
This research reviews methods for applying heat treatment to manage stored-product insect pests, highlighting the shift away from methyl bromide to more sustainable alternatives. It discusses the susceptibility of insects to elevated temperatures and the challenges of applying heat treatment efficiently (R. Mahroof, 2007) [https://consensus.app/papers/heat-treatment-disinfesting-pests-foodprocessing-mahroof/402b0445d67d5026a24df864e5dbf335/?utm_source=chatgpt].
Challenges in Transitioning Away from Bromide-based Compounds
Forest nurseries and the loss of methyl bromide fumigation
This study reviews alternatives to methyl bromide for controlling soilborne pests, emphasizing the need for integrated approaches combining nonfumigant and fumigant methods. It reflects on the challenges faced by industries in finding effective replacements (J. Weiland et al., 2013) [https://consensus.app/papers/forest-nurseries-face-choices-loss-methyl-bromide-weiland/a43f55d5c7f456568b4651c721a5f961/?utm_source=chatgpt].
作用機序
Safety and Hazards
Dimidium bromide is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing with plenty of soap and water if it comes into contact with the skin .
特性
IUPAC Name |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3.BrH.H2O/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;;/h2-12,22H,21H2,1H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAUNQUZHGCIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37889-60-4 | |
| Record name | 37889-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)


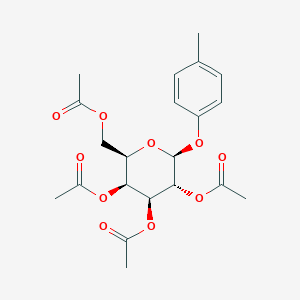

![Tris[N,N-bis(trimethylsilyl)amide]samarium(III)](/img/structure/B3068297.png)


